pKa-Driven Ionization State Differentiation vs. Uric Acid and Xanthine
At physiological pH (7.4), 1H-purine-6,8-dione (strongest acidic pKa 8.38) remains predominantly neutral, whereas uric acid (pKa 3.89) is fully ionized as the urate anion and xanthine (pKa ~7.95) exists as a mixed neutral/anionic population. This ionization difference directly impacts solubility, membrane permeability, and HPLC retention behavior [1][2][3].
| Evidence Dimension | Strongest acidic pKa |
|---|---|
| Target Compound Data | pKa = 8.38 (ChemAxon) |
| Comparator Or Baseline | Uric acid pKa = 3.89 (at 12°C); Xanthine pKa = 7.95 (ChemAxon); Hypoxanthine pKa = 8.72 (ChemAxon) |
| Quantified Difference | ΔpKa (vs. uric acid) = +4.49 units; ΔpKa (vs. xanthine) = +0.43 units; ΔpKa (vs. hypoxanthine) = -0.34 units |
| Conditions | Calculated/predicted pKa; experimental validation conditions noted where available |
Why This Matters
The ~4.5-unit pKa difference versus uric acid means the two compounds will partition differently in liquid–liquid extraction, elute at distinct retention times in reversed-phase HPLC, and present different hydrogen-bonding pharmacophores to biological targets, directly affecting assay reproducibility if interchanged.
- [1] FooDB. 6,8-Purinediol (FDB019885). pKa (Strongest Acidic) 8.38 (ChemAxon). View Source
- [2] ChemWhat. Uric Acid CAS 69-93-2: pKa 3.89 (at 12°C). View Source
- [3] T3DB. Xanthine (T3D4409). pKa (Strongest Acidic) 7.95 (ChemAxon); Hypoxanthine pKa 8.72 (ChemAxon). View Source
